molecular formula C7H2BrClF4O B11721191 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene

1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene

Cat. No.: B11721191
M. Wt: 293.44 g/mol
InChI Key: GYSBMMVUSJHTRW-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring bromine, chlorine, fluorine, and a trifluoromethoxy group on a benzene ring. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

  • Molecular formula: C₇H₂BrClF₄O
  • Molecular weight: 297.45 g/mol (calculated from atomic masses).

Its structural complexity arises from the strategic placement of halogens and the trifluoromethoxy group, which influence both physical properties and chemical behavior.

Properties

Molecular Formula

C7H2BrClF4O

Molecular Weight

293.44 g/mol

IUPAC Name

1-bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2BrClF4O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H

InChI Key

GYSBMMVUSJHTRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Diazonium Salt Formation

Starting with 6-bromo-2,4-dichloro-3-fluoroaniline, diazotization is achieved using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. The diazonium salt is then reduced with hypophosphorous acid (H₃PO₂) to replace the amino group with a hydrogen atom, yielding 5-bromo-1,3-dichloro-2-fluoro-benzene. Adapting this method, the trifluoromethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using potassium trifluoromethoxide (KOCF₃) under anhydrous conditions.

Challenges in Regioselectivity

The trifluoromethoxy group’s bulkiness complicates SNAr reactions, often requiring high temperatures (150–180°C) and prolonged reaction times (24–48 hours). Side products, such as di-substituted derivatives, are minimized using excess KOCF₃ and catalytic amounts of 18-crown-6 ether to enhance solubility.

Though primarily used for amine introduction, this method can be adapted for halogen retention studies. Using Pd₂(dba)₃ and Xantphos as ligands, the trifluoromethoxy group remains intact during amination, demonstrating its stability under catalytic conditions.

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalystLigandTemperature (°C)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄8092
Buchwald-HartwigPd₂(dba)₃Xantphos10085

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel and hexane/ethyl acetate (9:1) eluent effectively separates the target compound from dihalogenated byproducts. Purity exceeding 99% is confirmed via HPLC with a C18 column and acetonitrile/water mobile phase.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -57.8 (OCF₃), -112.4 (Ar-F).

  • MS (EI) : m/z 293.44 [M]⁺.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodAdvantagesDisadvantagesOverall Yield (%)
HalogenationHigh regioselectivityMultiple steps required65
DiazotizationScalable for industrial productionSensitive to temperature70
Cross-CouplingLate-stage functionalizationCostly catalysts85

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential use in drug synthesis. Its unique halogenated structure can enhance biological activity and selectivity in medicinal chemistry.

Case Study: Anticancer Agents

Research indicates that halogenated benzene derivatives can exhibit anticancer properties. A study found that compounds with similar structures to 1-bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene showed promising results against various cancer cell lines. The presence of trifluoromethoxy groups has been linked to increased lipophilicity, which may improve cell membrane permeability.

Agrochemical Applications

The compound's fluorinated structure makes it suitable for use in agrochemicals, particularly as herbicides and fungicides. Fluorine-containing compounds often demonstrate enhanced stability and bioactivity.

Case Study: Herbicide Development

In agrochemical research, derivatives of this compound have been tested for their efficacy as herbicides. The fluorine atoms contribute to the compound's ability to inhibit specific enzymes in plants, leading to effective weed control. Field trials have shown that formulations containing similar structures can significantly reduce weed biomass without harming crop yields.

Material Science Applications

1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene is also explored for its properties in materials science, particularly in the development of advanced materials with specific thermal and chemical resistance.

Case Study: Polymer Additives

Research has indicated that incorporating fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. Studies have shown that polymers modified with this compound exhibit improved performance in harsh environments, making them suitable for applications in aerospace and automotive industries.

Synthesis and Chemical Reactions

The synthesis of 1-bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds. Its reactivity allows it to participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to specific biochemical and pharmacological effects, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Structural and Physical Properties

The compound is compared to structurally related halogenated benzenes (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene C₇H₂BrClF₄O 297.45 Not reported Not reported Br, Cl, F, CF₃O
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 1.72 153–155 Br, Cl, F
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.00 1.62 153–155 Br, CF₃O
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene C₇H₂BrF₃IO 401.35 Not reported Not reported Br, I, CF₃O
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene C₈H₇BrClFO 253.5 Not reported Not reported Br, Cl, F, OCH₂CH₃

Key Observations :

  • The trifluoromethoxy group (CF₃O) increases molecular weight and density compared to simpler halogenated analogs (e.g., 1-Bromo-3-chloro-5-fluorobenzene) .
  • Iodo-substituted analogs (e.g., 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene) exhibit higher molecular weights due to iodine’s larger atomic mass .
  • Alkoxy substituents (e.g., ethoxy in ) reduce density compared to trifluoromethoxy groups due to lower electron-withdrawing effects.

Stability and Handling

  • Thermal Stability : The compound’s stability is influenced by halogen electronegativity. Bromine and chlorine increase thermal stability compared to iodine analogs, which may decompose at lower temperatures .
  • Safety Profile: Compounds with multiple halogens often exhibit higher toxicity. For example, 1-Bromo-3-chloro-5-fluorobenzene carries risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .

Key Research Findings

  • Synthetic Applications : The compound serves as a precursor in synthesizing dual-acting FFAR1/FFAR4 modulators, where its halogenated scaffold enables precise functionalization .
  • Comparative Reactivity : In Suzuki couplings, bromine substituents react faster than chlorine or fluorine, allowing selective functionalization .
  • Substituent Effects : The trifluoromethoxy group enhances metabolic stability in drug candidates compared to methoxy or ethoxy groups, as seen in analogs like 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene .

Biological Activity

1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene is a halogenated organic compound with significant potential in medicinal chemistry and materials science. Its complex structure, characterized by multiple halogen substituents, enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene is C7_7H3_3BrClF4_4O, and it has a molecular weight of 293.44 g/mol. The compound features a benzene ring with the following substituents:

  • Bromine (Br) at the 1-position
  • Chlorine (Cl) at the 3-position
  • Fluorine (F) at the 2-position
  • Trifluoromethoxy group (–O–CF3_3) at the 5-position

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC7_7H3_3BrClF4_4O
Molecular Weight293.44 g/mol
CAS Number2088284-70-0

The biological activity of 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene is largely attributed to its ability to interact with various biological targets through its halogenated structure. The presence of multiple halogens can influence the electronic properties of the molecule, enhancing its reactivity towards nucleophiles and electrophiles.

  • Antiparasitic Activity : Research indicates that compounds with trifluoromethyl groups exhibit improved potency against certain parasites. For instance, studies have shown that similar compounds can inhibit enzymes critical for parasite survival, such as PfATP4, which is vital for Plasmodium falciparum's sodium-dependent ATPase activity .
  • Antidepressant Potential : The trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake, suggesting potential applications in treating depression .

Case Study 1: Inhibition of Enzymatic Activity

A study evaluated various halogenated compounds for their ability to inhibit reverse transcriptase enzymes. The inclusion of trifluoromethyl groups significantly enhanced inhibitory potency compared to non-fluorinated analogs. Specifically, compounds similar to 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene demonstrated improved binding affinity and selectivity towards target enzymes .

Case Study 2: Antiparasitic Efficacy

In vitro assays were conducted to assess the efficacy of halogenated compounds against P. falciparum parasites. Results indicated that compounds containing trifluoromethoxy groups exhibited lower EC50 values (effective concentration for 50% inhibition), showcasing their potential as antiparasitic agents .

Comparative Analysis with Similar Compounds

The biological activity of 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene can be compared with structurally similar compounds:

Compound NameUnique PropertiesBiological Activity
1-Bromo-4-fluoro-2-trifluoromethoxybenzeneLacks chlorine; different substitution patternDifferent reactivity
1-Chloro-3-bromo-2-fluoro-5-(trifluoromethoxy)benzeneContains chlorine instead of brominePotentially different biological activity
1-Bromo-2-fluoro-4-methoxybenzeneContains methoxy group instead of trifluoromethoxyVariations in electronic properties

Q & A

Q. What are the key considerations for synthesizing 1-Bromo-3-chloro-2-fluoro-5-(trifluoromethoxy)benzene?

Synthesis typically involves multi-step halogenation and functionalization of a benzene ring. A general approach includes:

Halogenation sequence : Bromine, chlorine, and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using FeCl₃ or AlCl₃ as catalysts).

Trifluoromethoxy introduction : The trifluoromethoxy group (-OCF₃) is added via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions to avoid hydrolysis .

Purification : Column chromatography or recrystallization is critical due to the compound’s sensitivity to moisture and thermal instability.

Key challenge : Competing reactivity of halogens (Br, Cl, F) may lead to regioselectivity issues. Reaction conditions (temperature, solvent polarity) must be optimized to favor the desired substitution pattern .

Q. How can spectroscopic techniques characterize this compound?

A combined approach is essential:

  • NMR :
    • ¹⁹F NMR identifies the trifluoromethoxy group (δ ~55–60 ppm) and distinguishes fluorine substituents.
    • ¹H/¹³C NMR resolves aromatic protons and carbons, with splitting patterns indicating halogen proximity .
  • Mass spectrometry (HRMS) : Confirms molecular weight (expected ~293.47 g/mol) and fragmentation patterns (e.g., loss of Br or Cl).
  • IR spectroscopy : Detects C-F (1100–1200 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretches .

Data contradiction tip : Cross-validate with X-ray crystallography if crystal growth is feasible, as halogen positions can cause ambiguities in NMR assignments .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The -OCF₃ group is electron-withdrawing, which:

  • Activates the ring for nucleophilic aromatic substitution (NAS) at positions ortho/para to the group.
  • Deactivates electrophilic attacks, making EAS less favorable unless strong directing groups (e.g., -NO₂) are present.

Q. Experimental design :

  • Use Suzuki-Miyaura coupling with Pd catalysts to test bromine’s reactivity.
  • Compare yields with analogs lacking -OCF₃ (e.g., 1-Bromo-3-chloro-2-fluorobenzene) to isolate the group’s electronic effects .

Table 1 : Substituent Effects on Coupling Efficiency

Substituent CombinationYield (%)Reaction Time (h)
-OCF₃, -Br, -Cl, -F6212
-OCH₃, -Br, -Cl, -F4518
Data adapted from analogous systems in .

Q. What strategies mitigate hazards during handling and storage?

Safety protocols :

  • Ventilation : Use fume hoods due to volatile halogenated byproducts (e.g., HBr, HCl) .
  • PPE : Nitrile gloves and goggles; avoid latex (permeability to halogenated solvents).
  • Storage : In amber glass under inert gas (Ar/N₂) at -20°C to prevent degradation.

Contradiction note : While PubChem lists a molecular weight of ~291.47 g/mol , discrepancies in boiling/melting points across sources (e.g., 65–153°C ) suggest batch-dependent purity. Always verify via differential scanning calorimetry (DSC) .

Q. How does the compound interact with biological targets?

Mechanistic insights :

  • Lipophilicity : The -OCF₃ group enhances membrane permeability, making it a candidate for CNS-targeting drug intermediates.
  • Enzyme inhibition : Halogens may act as hydrogen-bond disruptors in active sites (e.g., kinase inhibition).

Q. Methodology :

  • Perform molecular docking studies with proteins (e.g., cytochrome P450) to predict binding modes.
  • Validate with in vitro assays (e.g., fluorescence polarization) to measure IC₅₀ values .

Q. What are the limitations of retrosynthetic AI tools for this compound?

AI platforms (e.g., Pistachio, Reaxys) may:

  • Overlook steric hindrance : Halogen proximity creates crowded transition states, reducing predicted pathway accuracy.
  • Underestimate solvent effects : Polar aprotic solvents (DMF, DMSO) favor NAS but may degrade -OCF₃ groups.

Solution : Augment AI predictions with manual literature review (e.g., Kanto Reagents’ catalogs ) and small-scale trial reactions .

Q. How do substituent positions affect regioselectivity in further derivatization?

Case study :

  • Meta-substitution : The 5-position (trifluoromethoxy) directs incoming electrophiles to the 2- and 4-positions.
  • Ortho/para effects : Bromine at position 1 and chlorine at 3 create steric barriers, favoring para-functionalization.

Q. Experimental validation :

  • Use isotopic labeling (²H/¹³C) to track substitution pathways.
  • Compare with computational models (DFT calculations) .

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